molecular formula C19H21FN4O2 B2919477 N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)picolinamide CAS No. 1235388-34-7

N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)picolinamide

Cat. No. B2919477
CAS RN: 1235388-34-7
M. Wt: 356.401
InChI Key: SJWNAKAJWLYVQT-UHFFFAOYSA-N
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Description

N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)picolinamide, commonly known as FPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPPP is a member of the piperidine class of compounds and is structurally similar to other psychoactive substances such as methamphetamine and cocaine. In

Mechanism Of Action

FPPP acts as a dopamine and serotonin reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters, leading to increased levels of dopamine and serotonin in the brain. This mechanism of action is similar to other psychoactive substances such as cocaine and amphetamines. The increased levels of dopamine and serotonin in the brain are thought to be responsible for the therapeutic effects of FPPP.
Biochemical and Physiological Effects
The biochemical and physiological effects of FPPP are similar to other psychoactive substances such as cocaine and amphetamines. FPPP increases the levels of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy levels. FPPP also has the potential to cause side effects such as insomnia, anxiety, and addiction.

Advantages And Limitations For Lab Experiments

FPPP has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used as a tool to study dopamine and serotonin systems. However, FPPP is a psychoactive substance and has the potential to cause addiction and other side effects. Therefore, caution should be taken when using FPPP in lab experiments.

Future Directions

There are several future directions for research on FPPP. One area of research is the development of FPPP analogs with improved therapeutic properties and reduced side effects. Another area of research is the study of FPPP in animal models of neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of FPPP and its potential therapeutic applications.

Synthesis Methods

The synthesis of FPPP involves the reaction of 4-fluorophenyl isocyanate with piperidine-4-carboxylic acid, followed by the addition of picolinic acid. The resulting compound is then purified through column chromatography to obtain the final product. The synthesis of FPPP is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

FPPP has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. Research has shown that FPPP has a high affinity for dopamine and serotonin transporters, which are important targets for the treatment of these disorders. FPPP has also been studied for its potential use as a tool in neuroscience research, particularly in the study of dopamine and serotonin systems.

properties

IUPAC Name

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2/c20-15-4-6-16(7-5-15)23-19(26)24-11-8-14(9-12-24)13-22-18(25)17-3-1-2-10-21-17/h1-7,10,14H,8-9,11-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWNAKAJWLYVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)picolinamide

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